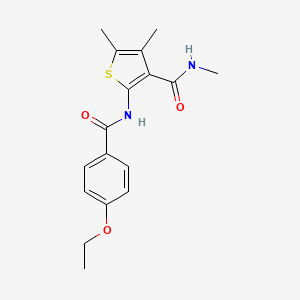

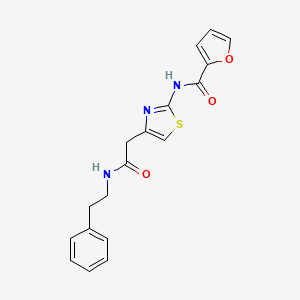

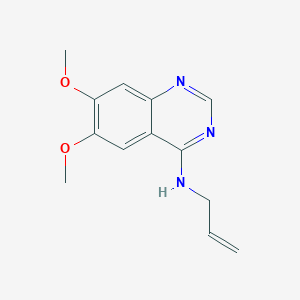

![molecular formula C21H27BrN4S B2542231 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-44-8](/img/structure/B2542231.png)

1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea” is a complex organic compound. It contains a bromophenyl group, a methylpiperazin group, and a phenylpropan group linked by a thiourea moiety .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, a related compound was obtained via a three-step protocol, with the reaction carried out in 95% ethanol at room temperature for 24 hours . Another compound was synthesized through a four-step protocol . The specific synthesis process for “1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea” is not detailed in the available sources.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as FTIR, 1H and 13C NMR, and HRMS . The structure of “1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea” would likely be confirmed using similar methods.

Scientific Research Applications

Chemical Synthesis and Structural Studies

The compound 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea has been the subject of various chemical synthesis and structural studies. Similar compounds have been synthesized through nucleophilic substitution reactions and bromination processes. For instance, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, showcasing the typical methods used in crafting these complex structures (Mishriky & Moustafa, 2013). Furthermore, thieno[2,3-b][1,5]benzoxazepine derivatives were synthesized, indicating the compound's relevance in creating structurally related pharmacologically active compounds (Kohara et al., 2002).

Biomedical Research and Applications

Antibacterial and Antifungal Properties

A variety of compounds structurally similar to 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea have been synthesized and studied for their antimicrobial properties. Compounds with piperazine and pyrimidine moieties have shown significant antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Thriveni et al., 2014). Moreover, the synthesis and characterization of thiophene-2-carboxaldehyde derivatives have revealed their antibacterial and antifungal efficacy, further supporting the potential of these compounds in addressing microbial infections (Shareef et al., 2016).

Industrial Applications

Corrosion Inhibition

Compounds related to 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea have been explored for their corrosion inhibitive properties, particularly for mild steel in acidic environments. Studies have shown that similar compounds act as mixed-type inhibitors, providing insights into their potential industrial applications in protecting metal surfaces from corrosion (Lavanya et al., 2020).

properties

IUPAC Name |

1-(4-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNVNNBGIQAVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

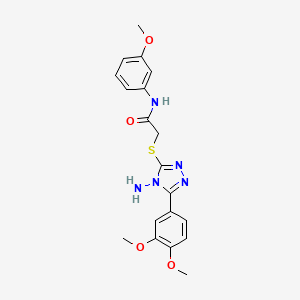

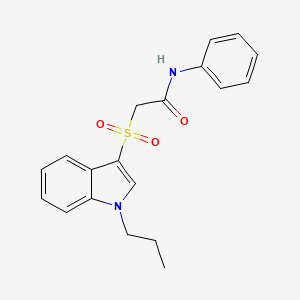

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

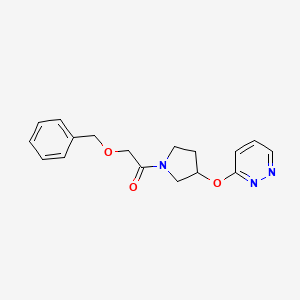

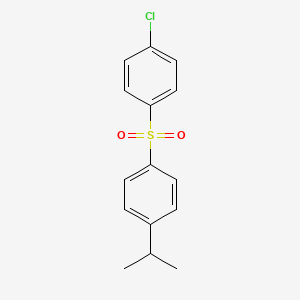

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

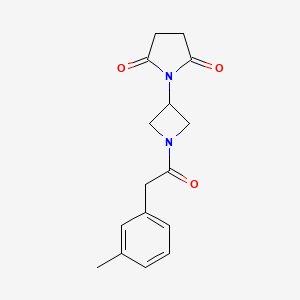

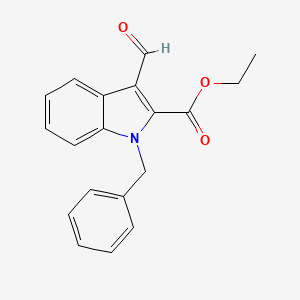

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)